molecular formula C16H20N4O B2379451 N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide CAS No. 2418714-44-8

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide

Cat. No. B2379451
CAS RN: 2418714-44-8
M. Wt: 284.363
InChI Key: VADYKWPOUVEKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels, resulting in anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, the enzyme responsible for the breakdown of this compound in the brain. By inhibiting this compound transaminase, CPP-115 leads to an increase in this compound levels, resulting in anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to reduce cocaine self-administration in animal models, suggesting its potential use in the treatment of cocaine addiction.

Advantages and Limitations for Lab Experiments

The advantages of using CPP-115 in lab experiments include its potency and selectivity as a N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase inhibitor, as well as its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using CPP-115 in lab experiments include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the study of CPP-115, including:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and addiction.
2. Development of novel analogs of CPP-115 with improved potency, selectivity, and pharmacokinetic properties.
3. Investigation of the potential use of CPP-115 in combination with other drugs for the treatment of neurological and psychiatric disorders.
4. Investigation of the potential use of CPP-115 in the treatment of other disorders, such as pain and inflammation.
5. Investigation of the potential use of CPP-115 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, CPP-115 is a potent and selective inhibitor of N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide transaminase, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing this compound levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. While there are limitations to its use in lab experiments, there are several potential future directions for its study, including the development of novel analogs and investigation of its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process involving the reaction of 3-methyl-4-pyridinecarboxaldehyde with cyclopropylamine, followed by the addition of cyanogen bromide and piperidine-4-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase N-(1-Cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide levels in the brain, leading to anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-1-(3-methylpyridin-4-yl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12-10-18-7-2-14(12)20-8-3-13(4-9-20)15(21)19-16(11-17)5-6-16/h2,7,10,13H,3-6,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADYKWPOUVEKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2CCC(CC2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.